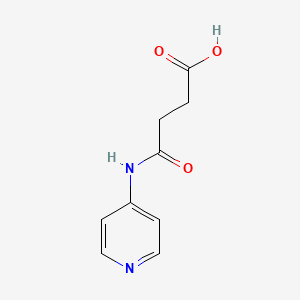

N-Pyridin-4-yl-succinamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(pyridin-4-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h3-6H,1-2H2,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUITVBFNLOICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355914 | |

| Record name | N-Pyridin-4-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-51-4 | |

| Record name | 4-Oxo-4-(4-pyridinylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Pyridin-4-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Pyridin-4-yl-succinamic acid: Current Knowledge and Future Directions

A Note to the Researcher: Information regarding N-Pyridin-4-yl-succinamic acid in publicly accessible scientific literature and databases is limited. This guide serves to consolidate the available foundational knowledge and frame the context for future research into this compound. The content herein is based on data from chemical suppliers and extrapolations from related chemical structures.

Introduction

This compound is a small organic molecule that integrates a pyridine ring with a succinamic acid moiety. This unique combination of a heterocyclic aromatic amine and a dicarboxylic acid monoamide suggests potential for diverse chemical interactions and biological activities. The pyridine component, a common scaffold in medicinal chemistry, is known to participate in hydrogen bonding and metal coordination, while the succinamic acid portion provides a flexible linker with hydrogen bond donors and acceptors, as well as a terminal carboxylic acid group capable of ionic interactions.

This guide provides a summary of the known basic properties of this compound and outlines potential avenues for research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 25604-13-1 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from supplier data |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol and dimethyl sulfoxide. | Inferred from related structures |

Synthesis and Characterization

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not documented in readily available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. The most direct approach would involve the acylation of 4-aminopyridine with succinic anhydride.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-aminopyridine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Succinic Anhydride: To the stirred solution of 4-aminopyridine, add a solution of succinic anhydride in the same solvent dropwise at room temperature. An equimolar amount of a non-nucleophilic base, such as triethylamine, may be added to neutralize the resulting carboxylic acid and drive the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture would be subjected to an aqueous work-up. This may involve washing with a dilute acid to remove any unreacted 4-aminopyridine and the base, followed by extraction of the product into an organic solvent.

-

Purification: The crude product would then be purified, likely through recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques would be employed.

Workflow for Analytical Characterization:

Caption: Analytical workflow for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the protons on the pyridine ring and the methylene protons of the succinamic acid chain. ¹³C NMR would provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound (194.19 g/mol ).

-

Chromatography: High-performance liquid chromatography (HPLC) and TLC would be utilized to assess the purity of the synthesized compound.

Potential Biological Activities and Research Directions

Given the lack of specific biological data for this compound, its potential activities can be inferred from the broader classes of compounds to which it belongs: pyridine derivatives and succinimide/succinamic acid derivatives.

Potential Areas of Investigation:

-

Enzyme Inhibition: The succinamic acid moiety could mimic substrates or co-factors of various enzymes. For instance, derivatives of succinimide have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs).

-

Receptor Modulation: The pyridine ring is a common feature in ligands for a wide range of receptors in the central nervous system and other tissues.

-

Antimicrobial Activity: Both pyridine and succinimide scaffolds are found in compounds with demonstrated antibacterial and antifungal properties.

-

Anticancer Activity: The combination of a heterocyclic ring and a flexible side chain with hydrogen bonding capabilities is a feature of many anticancer agents.

Proposed Research Workflow:

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion and Future Outlook

This compound represents a chemical entity with unexplored potential. Its straightforward synthesis and the presence of pharmacologically relevant moieties make it an interesting candidate for screening in various biological assays. Future research should focus on a robust synthesis and purification of this compound, followed by a thorough analytical characterization. Subsequently, systematic screening in diverse biological assays is warranted to uncover any potential therapeutic applications. The insights gained from such studies could pave the way for the development of novel derivatives with enhanced potency and specificity.

References

Sources

Navigating the Ambiguities of N-Pyridin-4-yl-succinamic Acid: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-Pyridin-4-yl-succinamic acid, a molecule of interest within medicinal chemistry and materials science, presents a notable case of ambiguity in its fundamental identification, specifically concerning its Chemical Abstracts Service (CAS) number. This guide provides a comprehensive overview of the available technical information for this compound, while directly addressing the conflicting data surrounding its CAS registration. It is intended to serve as a crucial resource for researchers, offering a clear path to understanding the synthesis, potential properties, and applications of this compound, while emphasizing the critical need for careful verification of its identity.

The Challenge of Identity: The CAS Number 25604-13-1

A significant challenge in the study of this compound is the inconsistent assignment of its CAS number. Several chemical suppliers and databases list CAS No. 25604-13-1 for this compound.[1] However, the same CAS number is also frequently attributed to its isomer, N-Pyridin-3-yl-succinamic acid. This discrepancy is a critical issue that can lead to confusion in procurement, and more importantly, to inaccuracies in research data and regulatory submissions.

It is imperative for researchers to independently verify the chemical structure of any compound obtained under this CAS number using analytical techniques such as NMR, IR, and mass spectrometry to confirm the position of the nitrogen atom on the pyridine ring.

Physicochemical Properties and Characterization

Due to the ambiguity surrounding its CAS number, specific and verified physicochemical data for this compound is not consistently available. However, based on the general properties of succinamic acids and pyridyl compounds, the following characteristics can be anticipated:

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C₉H₁₀N₂O₃[1] |

| Molecular Weight | 194.19 g/mol [1] |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have some solubility in polar organic solvents. |

| Melting Point | Not definitively reported for the 4-yl isomer. |

Characterization is essential to confirm the identity and purity of this compound. The following spectroscopic data would be expected:

-

¹H NMR: Distinct aromatic proton signals corresponding to the 1,4-disubstituted pyridine ring, along with signals for the succinamic acid methylene protons and the amide proton.

-

¹³C NMR: Resonances for the carbonyl carbons of the amide and carboxylic acid, the pyridine ring carbons, and the methylene carbons of the succinyl chain.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretches of the amide and carboxylic acid, and aromatic C-H and C=N stretches of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, which can be used to confirm the molecular formula.

Synthesis of N-Pyridyl-Succinamic Acids: A General Approach

This reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the amic acid.

Experimental Workflow: General Synthesis of N-Pyridyl-Succinamic Acid

Caption: General workflow for the synthesis of N-pyridyl-succinamic acids.

Detailed Protocol (Hypothetical, based on general procedures):

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dioxane).

-

Addition of Amine: To this solution, add 4-aminopyridine (1.0 eq) portion-wise while stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Isolation: The product often precipitates out of the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration.

-

Purification: The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: The final product should be thoroughly characterized by NMR, IR, and mass spectrometry to confirm its identity as this compound and to assess its purity.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not well-documented, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

Medicinal Chemistry

The pyridine ring is a common scaffold in a vast array of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The succinamic acid moiety can act as a linker or a pharmacophore itself, potentially interacting with biological targets through hydrogen bonding and ionic interactions.

Derivatives of succinamic acid have been investigated for a range of biological activities, including their use as enzyme inhibitors.

Materials Science

The presence of both a carboxylic acid and an amide group, along with the pyridine nitrogen, makes this compound a potential candidate for the development of coordination polymers and metal-organic frameworks (MOFs).[8] The ability of the pyridine nitrogen and the carboxylate group to coordinate to metal ions could lead to the formation of novel materials with interesting structural and functional properties.

Logical Relationship: From Structure to Potential Application

Caption: The structural features of this compound suggest its potential applications.

Conclusion and Recommendations for Researchers

This compound is a compound with potential for applications in both medicinal chemistry and materials science. However, the significant ambiguity surrounding its CAS number (25604-13-1) necessitates a cautious and rigorous approach from the research community.

Key Recommendations:

-

Verify the Identity: Always confirm the chemical structure of any compound procured under CAS No. 25604-13-1 using comprehensive analytical techniques.

-

Report Findings Clearly: When publishing research involving this compound, explicitly state the analytical data used to confirm its identity as the 4-pyridyl isomer.

-

Contribute to Clarity: Researchers who definitively characterize this compound are encouraged to publish their findings, including detailed synthesis and characterization data, to help resolve the existing ambiguity in the chemical literature and databases.

By adhering to these principles of scientific integrity, the research community can build a reliable foundation of knowledge for this compound and unlock its full scientific potential.

References

- PubChem. (n.d.). Succinamic acid. National Center for Biotechnology Information.

- ACS Publications. (2026, January 6). Unveiling Valuable Secondary Metabolites from the Bioconversion of Banana (Musa balbisiana) Peel-Derived Biomass with.

-

Alsoliemy, A. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. Retrieved from [Link]

-

PubMed. (2011, November 15). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Retrieved from [Link]

-

MDPI. (2021, September 17). Design, Synthesis, and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link]

- IUCr. (n.d.). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

- RSC Publishing. (n.d.). l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation.

-

PrepChem.com. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide.

-

Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

PubChem. (n.d.). CID 175264139. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. ijcps.org [ijcps.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthesis of N-Pyridin-4-yl-succinamic acid

This guide provides a comprehensive overview of N-Pyridin-4-yl-succinamic acid, a molecule of interest in medicinal chemistry and drug development. We will delve into its molecular structure, a detailed, field-proven protocol for its synthesis and characterization, and a discussion of its potential significance based on the biological activities of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyridyl and Succinamic Acid Moieties

This compound incorporates two key pharmacophores: a pyridine ring and a succinamic acid functionality. The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to participate in hydrogen bonding and its overall metabolic stability.[1] The succinamic acid moiety, a derivative of succinic acid, provides a flexible linker with both hydrogen bond donor and acceptor capabilities, which can be crucial for molecular recognition at biological targets. The combination of these two fragments in this compound creates a molecule with potential for diverse biological activities, warranting a detailed investigation of its chemical properties and synthesis.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol .[2] The molecule consists of a central succinamic acid backbone, with one of its amide nitrogens substituted with a pyridin-4-yl group.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [2] |

| Molecular Weight | 194.19 | [2] |

| CAS Number | 25604-13-1, 62134-51-4 | [2][3] |

The structural arrangement of this compound allows for a range of intermolecular interactions, including hydrogen bonding via the carboxylic acid and amide groups, as well as π-π stacking interactions involving the pyridine ring. These interactions are critical in determining the compound's physical properties and its binding affinity to biological macromolecules.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction between 4-aminopyridine and succinic anhydride. This method is a well-established route for the preparation of N-arylsuccinamic acids.[4] The lone pair of electrons on the exocyclic nitrogen of 4-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

Sources

Unraveling the Enigmatic Mechanism of N-Pyridin-4-yl-succinamic acid: A Technical Guide for Researchers

Abstract

N-Pyridin-4-yl-succinamic acid, a molecule amalgamating the structural features of pyridine and a succinic acid derivative, presents a compelling enigma in medicinal chemistry and drug discovery. While direct and extensive research on its specific mechanism of action remains nascent, its constituent chemical moieties suggest a rich tapestry of potential biological activities. This technical guide synthesizes current knowledge on related compounds to propose and explore plausible mechanisms of action for this compound. We will delve into potential interactions with key cellular pathways and targets, offering a scientifically grounded framework for future investigation. This document is intended for researchers, scientists, and drug development professionals seeking to pioneer the exploration of this promising compound.

Introduction: Deconstructing this compound

This compound (CAS 25604-13-1) is a small molecule with the chemical formula C9H10N2O3[1]. Structurally, it is characterized by a pyridine ring linked via an amide bond to a succinamic acid backbone. This unique architecture suggests a potential for diverse biological interactions, drawing from the known activities of both pyridine and succinic acid derivatives.

The pyridine nucleus is a ubiquitous scaffold in numerous pharmaceuticals, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets[2]. Derivatives of pyridine exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, and effects on lipid metabolism[2][3][4].

Concurrently, succinic acid and its derivatives are integral to cellular metabolism, most notably as intermediates in the citric acid (Krebs) cycle[5][6]. Beyond its metabolic role, succinate is now recognized as a signaling molecule that can modulate cellular processes through receptor-mediated pathways, such as the succinate receptor 1 (SUCNR1), particularly under conditions of cellular stress like hypoxia[7]. Furthermore, derivatives of succinamic acid and the related succinimides have been shown to possess a range of bioactivities, including anticonvulsant, anti-inflammatory, and enzymatic inhibitory functions[8][9].

This guide will therefore explore three primary, plausible mechanisms of action for this compound based on these foundational principles:

-

Metabolic Modulation and SUCNR1 Agonism

-

Enzyme Inhibition: A Focus on Acetylcholinesterase

-

Anti-inflammatory Activity via PPAR-γ Modulation

Proposed Mechanism of Action I: Metabolic Modulation and SUCNR1 Agonism

The succinate moiety of this compound strongly suggests a potential interaction with metabolic pathways.

Theoretical Framework

Succinate is a key intermediate in the Krebs cycle, and its levels can fluctuate significantly in response to the metabolic state of the cell. Elevated extracellular succinate can act as a signaling molecule by activating the G-protein coupled receptor, SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidneys, liver, and hematopoietic cells, and its activation is linked to responses to hypoxic and ischemic conditions[7].

We hypothesize that this compound may act as a mimetic of succinate, potentially activating SUCNR1. This could lead to downstream signaling events with therapeutic implications in conditions characterized by metabolic dysregulation or hypoxia.

Experimental Validation Workflow

To investigate this proposed mechanism, a multi-step experimental approach is recommended.

Step 1: In Vitro SUCNR1 Activation Assay

-

Objective: To determine if this compound can directly bind to and activate SUCNR1.

-

Methodology:

-

Utilize a commercially available cell line stably expressing human SUCNR1 (e.g., HEK293-SUCNR1).

-

Culture the cells under standard conditions.

-

Treat the cells with varying concentrations of this compound. Succinic acid should be used as a positive control.

-

Measure downstream signaling events indicative of GPCR activation, such as intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM) or cyclic AMP (cAMP) accumulation using an ELISA-based assay.

-

Generate dose-response curves to determine the EC50 of this compound.

-

Step 2: Cellular Respiration Analysis

-

Objective: To assess the impact of this compound on mitochondrial respiration.

-

Methodology:

-

Employ a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cultured cells (e.g., primary neurons, cardiomyocytes).

-

Establish a baseline reading and then inject this compound.

-

Subsequently, inject a series of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to dissect the effects on basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.

-

Diagram: Proposed SUCNR1 Activation Pathway

Caption: Hypothetical SUCNR1 activation by this compound.

Proposed Mechanism of Action II: Acetylcholinesterase Inhibition

The structural similarity of this compound to known acetylcholinesterase (AChE) inhibitors containing an aromatic moiety and a linker warrants investigation into this potential mechanism.

Theoretical Framework

Aryl succinic acid derivatives have been reported as potent inhibitors of bovine acetylcholinesterase in vitro[8]. The pyridine ring of this compound can serve as the aromatic moiety that interacts with the active site of AChE, potentially through π-π stacking interactions with tryptophan residues in the gorge of the enzyme. The succinamic acid portion could then position the molecule for optimal binding and inhibition.

Experimental Validation Workflow

Step 1: In Vitro AChE Inhibition Assay (Ellman's Assay)

-

Objective: To quantify the inhibitory activity of this compound against AChE.

-

Methodology:

-

Perform the assay in a 96-well plate format.

-

Add a solution of purified AChE (from electric eel or human recombinant) to each well.

-

Add varying concentrations of this compound. A known AChE inhibitor like donepezil should be used as a positive control.

-

Initiate the reaction by adding the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Monitor the production of the yellow-colored product, 5-thio-2-nitrobenzoate, spectrophotometrically at 412 nm over time.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Step 2: Molecular Docking Studies

-

Objective: To predict the binding mode of this compound within the active site of AChE.

-

Methodology:

-

Obtain the crystal structure of human AChE from the Protein Data Bank (PDB).

-

Use molecular modeling software (e.g., AutoDock, Schrödinger Maestro) to perform docking simulations of this compound into the active site of AChE.

-

Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site.

-

Diagram: Experimental Workflow for AChE Inhibition

Caption: Workflow for investigating AChE inhibition.

Proposed Mechanism of Action III: Anti-inflammatory Activity via PPAR-γ Modulation

The pyridine ring is a core structure in compounds known to exert anti-inflammatory effects through the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)[3].

Theoretical Framework

PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Activation of PPAR-γ can lead to the downregulation of pro-inflammatory cytokines and other inflammatory mediators. Certain 3-hydroxy-4-pyridinecarboxylic acid derivatives have been shown to exert their anti-inflammatory effects through the PPAR-γ pathway[3]. It is plausible that this compound could also interact with and modulate the activity of PPAR-γ.

Experimental Validation Workflow

Step 1: PPAR-γ Transactivation Assay

-

Objective: To determine if this compound can activate PPAR-γ.

-

Methodology:

-

Use a cell line (e.g., HEK293T) co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Treat the transfected cells with various concentrations of this compound. A known PPAR-γ agonist like rosiglitazone should serve as a positive control.

-

Measure luciferase activity to quantify the extent of PPAR-γ activation.

-

Step 2: Cytokine Release Assay in Macrophages

-

Objective: To assess the anti-inflammatory effects of this compound in a cellular model of inflammation.

-

Methodology:

-

Culture human or murine macrophages (e.g., THP-1 or RAW 264.7).

-

Pre-treat the cells with this compound for a specified period.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA or a multiplex cytokine assay.

-

To confirm the involvement of PPAR-γ, perform the same experiment in the presence of a PPAR-γ antagonist (e.g., GW9662).

-

Summary of Quantitative Data and Future Directions

| Proposed Mechanism | Key Experimental Assay | Primary Endpoint |

| Metabolic Modulation | SUCNR1 Activation Assay | EC50 for SUCNR1 activation |

| Enzyme Inhibition | Acetylcholinesterase Inhibition Assay | IC50 for AChE inhibition |

| Anti-inflammatory Activity | PPAR-γ Transactivation Assay | Fold activation of PPAR-γ |

The exploration of this compound is at a nascent stage. The proposed mechanisms of action outlined in this guide provide a rational starting point for a comprehensive investigation into its pharmacological profile. Future research should focus on validating these hypotheses through the described experimental workflows. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial in optimizing the potency and selectivity of this compound for its identified biological target(s).

References

- Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems. Hep Journals.

- Reversible and irreversible inhibitory activity of succinic and maleic acid deriv

- Succinic acid. Wikipedia.

- Succinamic acid | C4H7NO3 | CID 12522. PubChem - NIH.

- This compound | CAS 25604-13-1. Santa Cruz Biotechnology.

- Peroxisome proliferator-activated receptor-γ mediates the anti-inflammatory effect of 3-hydroxy-4-pyridinecarboxylic acid derivatives: synthesis and biological evalu

- Research progress in biological activities of succinimide deriv

- Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. PubMed.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Succinic Acid | C4H6O4 | CID 1110. PubChem - NIH.

Sources

- 1. scbt.com [scbt.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor-γ mediates the anti-inflammatory effect of 3-hydroxy-4-pyridinecarboxylic acid derivatives: synthesis and biological evaluation [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Succinic acid - Wikipedia [en.wikipedia.org]

- 6. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems [journal.hep.com.cn]

- 8. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Pyridin-4-yl-succinamic acid" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of N-Pyridin-4-yl-succinamic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a heterocyclic compound featuring both a pyridine and a succinamic acid moiety. In the absence of direct published studies, this document establishes a strong scientific rationale for investigating this molecule as a novel therapeutic agent, primarily focusing on its potential as a Histone Deacetylase (HDAC) inhibitor for oncology applications. Drawing from the well-established pharmacological importance of both pyridine and succinimide/succinic acid scaffolds, we hypothesize that this compound fits the classic pharmacophore model of an HDAC inhibitor. This guide details a complete, structured research workflow designed to rigorously test this hypothesis, including protocols for chemical synthesis, in vitro enzymatic assays, cell-based cytotoxicity screening, and target engagement validation. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the field of epigenetics and cancer therapy.

Introduction: The Chemical and Pharmacological Context

This compound (Molecular Formula: C₉H₁₀N₂O₃, Molecular Weight: 194.19 g/mol ) is a small molecule whose structure is an amalgam of two pharmacologically significant scaffolds.[1] The pyridine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its prevalence is due to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, while also conferring favorable pharmacokinetic properties.[2] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antimalarial effects.[3][4]

Concurrently, the succinamic acid moiety, a derivative of succinic acid, is structurally related to succinimides. These five-membered ring structures are also recognized for their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and antitumor properties.[5] Derivatives of succinic and succinimide structures have been shown to act as potent enzyme inhibitors against targets like acetylcholinesterase and various serine proteases.[6][7] The combination of these two validated pharmacophores in a single, synthetically accessible molecule makes this compound a compelling candidate for biological investigation.

Scientific Rationale: Hypothesis as a Histone Deacetylase (HDAC) Inhibitor

Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression.[8] The dysregulation and overexpression of certain HDAC isoforms are hallmarks of various cancers, making them validated targets for therapeutic intervention.[8]

HDAC inhibitors represent a promising class of anticancer agents that function by inducing histone hyperacetylation, which relaxes chromatin structure and reactivates the expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[9] Many successful HDAC inhibitors conform to a common three-part pharmacophore model:

-

Zinc-Binding Group (ZBG): A functional group that chelates the essential zinc ion in the active site of the enzyme. Carboxylic acids and hydroxamic acids are classic ZBGs.

-

Linker: A carbon chain that connects the ZBG to the "cap" group and positions the ZBG for optimal interaction with the active site.

-

Cap Group: A larger, often aromatic or heterocyclic, group that interacts with residues at the rim of the enzyme's active site, contributing to potency and isoform selectivity.

We hypothesize that this compound aligns with this pharmacophore. The terminal carboxylic acid can serve as the ZBG, the succinyl chain acts as the linker, and the pyridine ring functions as the cap group. This structural analogy to known pyridine-containing HDAC inhibitors provides a strong foundation for investigating its potential in this capacity.[10][11]

Figure 2: Hypothesized signaling pathway following HDAC inhibition.

Proposed Research Workflow

To systematically evaluate the potential biological activity of this compound, a multi-stage research plan is proposed. This workflow is designed to first synthesize and characterize the compound, then assess its activity and mechanism in a logical, stepwise fashion.

Figure 3: Overall experimental workflow for evaluating the compound.

Methodologies and Experimental Protocols

This section provides detailed, self-validating protocols for each stage of the proposed research workflow.

Chemical Synthesis of this compound

This protocol describes the direct acylation of 4-aminopyridine with succinic anhydride, a common and efficient method for forming the amide bond to yield the target succinamic acid. [12][13] Materials:

-

4-Aminopyridine

-

Succinic Anhydride

-

Toluene (or other suitable aprotic solvent like THF or Acetonitrile)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminopyridine (e.g., 10 mmol) in 25 mL of toluene.

-

Reagent Addition: While stirring, add a solution of succinic anhydride (10 mmol) in 20 mL of toluene dropwise to the 4-aminopyridine solution at room temperature.

-

Reaction: Stir the resulting mixture vigorously for 1-2 hours. A precipitate of the product, this compound, should form.

-

Reaction Completion: Set the mixture aside for an additional hour to ensure the reaction goes to completion.

-

Isolation: Filter the solid product under suction using a Buchner funnel.

-

Purification: Wash the crude product thoroughly with the reaction solvent (toluene) to remove unreacted starting materials. Subsequently, wash with water to remove any remaining succinic acid.

-

Drying: Dry the purified white solid product in a vacuum oven at 50-60°C to a constant weight.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

In Vitro HDAC Inhibition Assay

This fluorometric assay quantifies the enzymatic activity of HDACs and is used to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. [14] Materials:

-

HDAC Assay Buffer

-

HeLa Nuclear Extract (as a source of HDAC enzymes) or purified HDAC isoforms

-

Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Developer (containing a protease like trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction)

-

This compound (test compound), dissolved in DMSO

-

Trichostatin A (positive control inhibitor)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in HDAC Assay Buffer (e.g., from 100 µM to 1 nM). Also prepare dilutions for the positive control (Trichostatin A).

-

Reaction Plate Setup: To the wells of a 96-well plate, add:

-

Assay Buffer to all wells.

-

Test compound or control at various concentrations.

-

"No Enzyme" control wells (buffer only).

-

"No Inhibitor" control wells (DMSO vehicle only).

-

-

Enzyme Addition: Add diluted HeLa Nuclear Extract or purified HDAC enzyme to all wells except the "No Enzyme" controls.

-

Initiate Reaction: Start the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Mix thoroughly by gentle shaking.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop and Develop: Terminate the reaction by adding HDAC Developer to all wells. This stops the HDAC activity and allows the developer's protease to cleave the deacetylated substrate, releasing the fluorophore.

-

Fluorescence Reading: Incubate for 10-15 minutes at room temperature, then measure the fluorescence using a plate reader.

-

Data Analysis: Subtract the background fluorescence ("No Enzyme" control) from all readings. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀). [15][16] Materials:

-

Human cancer cell line (e.g., HCT-116 colon cancer cells)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

This compound, dissolved in DMSO

-

Doxorubicin (positive control cytotoxic drug)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of HCl/SDS)

-

96-well clear microplate

-

Microplate spectrophotometer (absorbance at ~570 nm)

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include "vehicle control" wells (DMSO only) and "no cell" blanks.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm.

-

Data Analysis: Subtract the average absorbance of the "no cell" blank wells. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration to determine the GI₅₀ value.

Target Engagement Assay (Western Blot for Histone Acetylation)

This assay provides direct evidence that the compound inhibits HDAC activity within cells by measuring the accumulation of acetylated histones. [17] Materials:

-

Cancer cells treated with the test compound (at its GI₅₀ concentration) and controls.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Protocol:

-

Cell Lysis: Treat cells with this compound for a defined period (e.g., 24 hours). Harvest and lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Strip the membrane and re-probe with an antibody for total Histone H3 or another loading control to confirm equal protein loading. Quantify the band intensities to determine the relative increase in histone acetylation in treated versus untreated cells.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro HDAC Inhibition Profile

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |

|---|---|---|---|---|

| This compound | Value | Value | Value | Value |

| Trichostatin A (Control) | Value | Value | Value | Value |

Interpretation: Potent, low nanomolar IC₅₀ values would confirm the compound as an effective HDAC inhibitor. The profile across different isoforms will indicate its selectivity.

Table 2: Antiproliferative Activity

| Compound | Cell Line | GI₅₀ (µM) after 72h |

|---|---|---|

| This compound | HCT-116 | Value |

| This compound | MCF-7 | Value |

| Doxorubicin (Control) | HCT-116 | Value |

| Doxorubicin (Control) | MCF-7 | Value |

Interpretation: Low micromolar or nanomolar GI₅₀ values would indicate significant antiproliferative activity. A strong correlation between HDAC inhibition (Table 1) and antiproliferative activity (Table 2) would support the hypothesized mechanism of action.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for the initial investigation of this compound. The convergence of the pyridine and succinamic acid motifs within its structure presents a compelling rationale for its potential as a novel HDAC inhibitor. The successful execution of the described synthetic and biological protocols will provide the foundational data necessary to validate this hypothesis.

Positive outcomes, specifically potent HDAC inhibition and corresponding anticancer activity, would warrant further preclinical development. Future directions would include structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in in vivo cancer models to assess efficacy and tolerability.

References

- Curtin, M. L., et al. (2002). Succinimide hydroxamic acids as potent inhibitors of histone deacetylase (HDAC). Bioorganic & Medicinal Chemistry Letters, 12(20), 2919-2923.

- D'Oria, C., et al. (2023). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry, 247, 115022.

- Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods, 94(1-2), 57-63.

- Helt, C. E., et al. (2008). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2641-2646.

- Ling, L., et al. (2021). The role of pyridine scaffold in drug design. RSC Medicinal Chemistry, 12(10), 1676-1699.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

ResearchGate. (n.d.). Research progress in biological activities of succinimide derivatives. Retrieved from [Link]

- Current Protocols. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e77.

- Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. (2024). ChemMedChem, 19(13), e202300655.

-

EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved from [Link]

- Taylor & Francis Online. (2009). Solid-Phase Synthesis of N-Aryl Succinimides.

- MDPI. (2023). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Molecules, 28(15), 5801.

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

- International Journal of Chemical and Physical Sciences. (2018). One Pot Green Synthesis of N- substituted Succinimide. IJCPS, 7.

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Rockland Immunochemicals Inc. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

- PubMed Central (PMC). (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Molecules, 27(15), 4921.

- PubMed. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current Pharmaceutical Design, 5(6), 405-415.

- Bio-protocol. (2013). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol, 3(18), e901.

-

Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

- PubMed. (2001). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 9(7), 1745-1752.

- PubMed Central (PMC). (2015). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875-882.

- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2156-2159.

- PubMed Central (PMC). (2018). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 56(1), 550-555.

- MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(4), 1735.

-

Rockland Immunochemicals Inc. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

- Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Preprint.

- CMJ Publishers. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.

- PubMed Central (PMC). (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 12, 19890.

-

ResearchGate. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

- MDPI. (2023).

-

ResearchGate. (2014). Newer biologically active pyridines: A potential review. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cmjpublishers.com [cmjpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

Leveraging N-Pyridin-4-yl-succinamic Acid Scaffolds in Modern Proteomics: A Technical Guide to Fragment-Based Probe Development and Target Identification

Abstract

The convergence of chemistry and biology has unlocked powerful methodologies for exploring the proteome in its native state. Chemical proteomics, particularly activity-based protein profiling (ABPP), utilizes small-molecule probes to map protein function, identify novel drug targets, and elucidate mechanisms of action. This guide presents a framework for leveraging simple, adaptable chemical scaffolds, using N-Pyridin-4-yl-succinamic acid as a representative core structure, for the design and application of sophisticated chemoproteomic probes. We will detail the strategic transformation of this fragment into a functional tool for covalent ligand discovery and target validation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing foundational principles, detailed experimental protocols, and the rationale behind key methodological choices, thereby offering a comprehensive roadmap from probe design to quantitative mass spectrometry-based data analysis.

Part 1: Foundational Principles of Chemical Proteomics

Introduction to Chemical Probes

At its core, chemical proteomics aims to understand protein function and regulation on a global scale through the use of small-molecule tools.[1] Activity-based probes (ABPs) are a cornerstone of this field, designed to covalently label specific, functionally relevant amino acid residues within a protein or protein family.[2] This covalent modification provides a permanent "tag" on the protein, enabling its detection, enrichment, and identification by mass spectrometry.

A typical ABP possesses a modular architecture:

-

Reactive Group (Warhead): An electrophilic moiety that forms a covalent bond with a nucleophilic amino acid side chain (e.g., Cys, Lys, Ser, Asp) in a protein's active or binding site.[3]

-

Linker: A spacer that connects the warhead to the reporter tag, which can be optimized to improve probe solubility, cell permeability, and target selectivity.

-

Reporter Tag: A functional handle used for downstream analysis. This is often a fluorophore for imaging or, more commonly in proteomics, an affinity tag like biotin or a bioorthogonal handle (e.g., an alkyne or azide) for "click chemistry" ligation.[2][4]

The this compound Scaffold: A Chemist's Perspective

The selection of a core scaffold is a critical first step in probe development. A simple, synthetically tractable molecule allows for rapid diversification and optimization. We will use this compound as our model scaffold.

-

Chemical Properties:

-

Molecular Formula: C₉H₁₀N₂O₃[5]

-

Molecular Weight: 194.19 g/mol [5]

-

Key Features:

-

A pyridine ring that can participate in hydrogen bonding and π-stacking interactions, serving as a recognition element for protein binding pockets.

-

An amide bond and a terminal carboxylic acid , both of which serve as versatile synthetic handles for introducing the warhead and reporter tag.

-

-

The synthesis of this scaffold is conceptually straightforward, often involving the reaction of succinic anhydride with 4-aminopyridine.[6] This simplicity is a key advantage, allowing chemists to focus resources on functional derivatization rather than complex core synthesis.

Key Methodologies in Probe-Based Proteomics

-

Activity-Based Protein Profiling (ABPP): ABPP employs probes that react with the active sites of specific enzyme families, providing a direct readout of their functional state.[2][7] This technique is invaluable for discovering enzymes involved in disease and for assessing the selectivity of inhibitors.

-

Fragment-Based Covalent Ligand Discovery: This approach uses small, reactive fragments to scan the proteome for "ligandable hotspots"—sites that can be targeted by covalent drugs.[8] Competitive screening platforms based on this principle can identify ligands for hundreds of proteins simultaneously, including those previously considered "undruggable."[8]

Part 2: Designing and Synthesizing Probes from the Scaffold

Strategic Derivatization of the Scaffold

To be useful, the this compound scaffold must be transformed into a functional probe. This involves two key modifications: adding a warhead and a reporter handle.

-

Introducing a "Warhead": The goal is to append an electrophilic group that can react with nucleophilic amino acids. The choice of warhead dictates which residues will be targeted. For instance, an acrylamide or chloroacetamide group can be coupled to the scaffold's carboxylic acid to create a probe that selectively targets cysteine residues.[8] Similarly, carbodiimides could be explored as warheads to target aspartic acid.[9] The causality here is chemical reactivity: the electron-deficient warhead is susceptible to nucleophilic attack by the deprotonated side chain of a reactive amino acid, forming a stable covalent bond.[10]

-

Attaching a "Reporter Tag": Modern chemoproteomics heavily relies on bioorthogonal chemistry.[11] Instead of attaching a bulky reporter like biotin directly, a small, inert alkyne or azide group is installed on the probe. After the probe has labeled its protein targets within a complex proteome (e.g., in cell lysate or live cells), a corresponding azide- or alkyne-containing reporter tag (e.g., Biotin-Azide) is added. In the presence of a copper(I) catalyst, a highly specific "click" reaction occurs, ligating the reporter to the probe-protein conjugate for subsequent enrichment and analysis.[12][13] This two-step approach maximizes probe permeability and minimizes steric hindrance at the target binding site.[14][15]

Diagram: Conceptual Probe Synthesis Workflow

The following diagram illustrates the conceptual pathway for converting the this compound scaffold into a clickable, cysteine-reactive chemoproteomic probe.

Caption: Conceptual synthesis of a clickable probe from the core scaffold.

Protocol: Conceptual Synthesis of an Alkyne-Modified Probe

This protocol is a representative, conceptual workflow based on standard organic chemistry principles.

-

Step 1: Installation of the Alkyne Handle.

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

-

Add amide coupling reagents such as EDC (1.1 eq.) and HOBt (1.1 eq.). Stir for 20 minutes at room temperature to activate the carboxylic acid.

-

Add propargylamine (1.1 eq.), the source of the alkyne reporter handle, and a non-nucleophilic base like DIPEA (2.0 eq.).

-

Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the resulting alkyne-modified intermediate by column chromatography.

-

-

Step 2: Installation of the Cysteine-Reactive Warhead.

-

This step assumes the initial scaffold was derived from succinic anhydride and a modified 4-aminopyridine that already contains a free amine for this second coupling.

-

Dissolve the alkyne-modified intermediate (1 eq.) in a solvent like DCM under an inert atmosphere.

-

Cool the solution to 0°C and add a base (e.g., triethylamine, 1.5 eq.).

-

Slowly add acryloyl chloride (1.1 eq.) dropwise. The acrylamide group is a Michael acceptor and serves as the cysteine-reactive warhead.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction, perform an aqueous workup, and purify the final probe molecule by chromatography or recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Part 3: Application in Proteomics: Target Identification and Validation

Once synthesized, the probe becomes a powerful tool for exploring the proteome. The general workflow involves incubating the probe with a biological sample, ligating a reporter tag via click chemistry, enriching the labeled proteins, and identifying them by mass spectrometry.

Diagram: The Chemoproteomic Experimental Workflow

Caption: Using a probe to assess inhibitor selectivity in a kinase cascade.

Expected Outcomes

By performing a competitive profiling experiment (Protocol 3.2), researchers could quantify the inhibitor's engagement with both Kinase A and Kinase B. If the inhibitor is selective, a large fold-change will be observed for Kinase A, while the signal for Kinase B will remain unchanged. If the inhibitor is non-selective, both kinases will show reduced probe labeling. This provides crucial, actionable data for lead optimization in drug discovery, guiding chemists to modify the inhibitor's structure to improve selectivity and reduce potential toxicity from off-target effects.

Conclusion

The journey from a simple chemical fragment like this compound to a high-precision tool for proteomics research exemplifies the power of chemical biology. By understanding the principles of probe design, applying robust synthetic strategies, and leveraging advanced proteomic workflows like competitive ABPP, researchers can illuminate complex biological systems. This approach not only accelerates the identification and validation of new drug targets but also provides profound insights into the functional landscape of the proteome, driving the next generation of therapeutic innovation.

References

-

Title: Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes Source: Nature Communications URL: [Link]

-

Title: Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates Source: Current Protocols in Chemical Biology URL: [Link]

-

Title: Identifying small molecule probes for kinases by chemical proteomics Source: mediaTUM, Technical University of Munich URL: [Link]

-

Title: Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates Source: Current Protocols in Chemical Biology (Abstract on PubMed) URL: [Link]

-

Title: Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids Source: Arkivoc URL: [Link]

-

Title: Proteomics and phosphoproteomics provide insights into the mechanism of action of a novel pyrazolo[3,4-d]pyrimidine Src inhibitor in human osteosarcoma Source: PubMed URL: [Link]

-

Title: Recent Advances about the Applications of Click Reaction in Chemical Proteomics Source: Molecules (MDPI) URL: [Link]

-

Title: A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase Source: The Biochemical Journal URL: [Link]

-

Title: Recent Advances about the Applications of Click Reaction in Chemical Proteomics Source: MDPI URL: [Link]

-

Title: Recent advances in chemical proteomics: exploring the post-translational proteome Source: Expert Review of Proteomics URL: [Link]

-

Title: Click Chemistry in Proteomic Investigations Source: Biochemistry URL: [Link]

-

Title: Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase Source: Nature Communications URL: [Link]

-

Title: Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine Source: Drug Metabolism and Disposition URL: [Link]

-

Title: Activity-based protein profiling: A graphical review Source: Acta Pharmaceutica Sinica B URL: [Link]

-

Title: Site-Specific Labeling of Proteins Using Unnatural Amino Acids Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Site-specific protein labeling using PRIME and chelation-assisted click chemistry Source: Nature Protocols URL: [Link]

-

Title: Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research Source: Analyst URL: [Link]

-

Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: Molecules (MDPI) URL: [Link]

-

Title: Quantitative Proteomics Analysis Reveals Novel Insights into Mechanisms of Action of Long Noncoding RNA Hox Transcript Antisense Intergenic RNA (HOTAIR) in HeLa Cells Source: Molecular & Cellular Proteomics URL: [Link]

-

Title: Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome Source: Chembiochem URL: [Link]

-

Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers in Chemistry URL: [Link]

-

Title: Site-specific protein labeling with PRIME and chelation-assisted Click chemistry Source: Nature Protocols URL: [Link]

-

Title: Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid Source: IUCrData URL: [Link]

-

Title: Activity-based protein profiling for drug discovery Source: Leiden University URL: [Link]

-

Title: Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots Source: Current Opinion in Chemical Biology URL: [Link]

-

Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: Molecules (MDPI) URL: [Link]

Sources

- 1. Recent advances in chemical proteomics: exploring the post-translational proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

- 8. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent Inhibitors Targeting the Aspartic Acid of KRasG12D: Novel Carbodiimide Warheads [bldpharm.com]

- 10. A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Potential of N-Pyridin-4-yl-succinamic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Researchers

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a multitude of therapeutic agents.[1][2] This guide delves into a particularly promising class of pyridine-based compounds: N-Pyridin-4-yl-succinamic acid and its derivatives. We will explore their significant potential as anticancer agents, primarily through the lens of their activity as Histone Deacetylase (HDAC) inhibitors. This document provides a comprehensive overview of the underlying mechanism of action, detailed synthetic and bio-evaluation protocols, and critical insights into the structure-activity relationships (SAR) that drive lead optimization. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.

The Strategic Advantage of the Pyridine Scaffold in Oncology

Pyridine derivatives represent a structurally diverse and pharmacologically significant class of compounds that are gaining prominence in the development of anticancer drugs.[1][2] Their synthetic tractability and capacity for targeted modulation of critical molecular pathways implicated in cancer progression make them an attractive starting point for drug discovery campaigns.[1][2] Recent advancements have seen the emergence of pyridine-urea hybrids, fused heterocycles, and other complex pharmacophores that exhibit significant cytotoxicity against a broad spectrum of cancer cell lines, often with improved selectivity and reduced off-target effects.[1][2]

One of the most validated mechanisms through which pyridine derivatives exert their anticancer effects is the inhibition of Histone Deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from lysine residues on histones and other proteins, they promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.[3] Consequently, HDAC inhibitors have emerged as a clinically validated therapeutic strategy.[4]

The this compound scaffold is an exemplary framework for designing novel HDAC inhibitors. It embodies the classic pharmacophoric features required for potent inhibition: a "capping" group to interact with the rim of the enzyme's active site, a linker region, and a metal-binding group to chelate the zinc ion essential for catalysis.

Deconstructing the Pharmacophore: Mechanism of HDAC Inhibition

The efficacy of this compound derivatives as HDAC inhibitors can be attributed to their specific molecular architecture, which allows for precise interactions within the HDAC active site.

-

The Pyridine "Cap": The N-Pyridin-4-yl moiety serves as the surface recognition "cap." This aromatic group forms crucial interactions (e.g., π-stacking, van der Waals forces) with amino acid residues at the entrance of the HDAC active site tunnel.[3] The ability to readily modify the pyridine ring allows for the fine-tuning of these interactions to enhance potency and isoform selectivity.

-

The Succinamic Acid Linker: This four-carbon chain acts as the linker, spanning the hydrophobic tunnel of the active site. Its flexibility and length are critical for positioning the zinc-binding group for optimal interaction with the catalytic machinery.

-

The Terminal Carboxylate/Hydroxamate: The terminal carboxylic acid of the succinamic acid can be converted into a hydroxamic acid (-CONHOH). This functional group is a highly effective zinc-binding group (ZBG), chelating the Zn²⁺ ion in the catalytic domain of the HDAC enzyme. This chelation incapacitates the enzyme, preventing it from deacetylating its substrates. While the carboxylic acid itself has some zinc-binding capacity, the hydroxamic acid is generally a more potent ZBG in the context of HDAC inhibition.[3]

The overall mechanism leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes (like p21), ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Diagram: Mechanism of HDAC Inhibition

Caption: Mechanism of HDAC inhibition by a this compound derivative.

Synthesis and Characterization: A Practical Workflow

The synthesis of this compound and its subsequent conversion to the more potent hydroxamic acid derivative is a straightforward yet powerful process for generating a library of potential drug candidates.

Diagram: Synthetic and Evaluation Workflow

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the general principle of acylating an amine with succinic anhydride.[5]

-

Rationale: This reaction is a simple and efficient way to form the desired amide bond. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting materials. The reaction is run at room temperature as it typically proceeds to completion without the need for heating.

-

Materials:

-

4-Aminopyridine (1.0 eq)

-

Succinic anhydride (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

-

-

Procedure:

-

Dissolve 4-aminopyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

To this stirring solution, add succinic anhydride portion-wise over 5 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold DCM to remove any unreacted starting materials.

-

Dry the product, this compound, under vacuum.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Experimental Protocol 2: Conversion to N¹-hydroxy-N⁴-(pyridin-4-yl)succinamide (Hydroxamic Acid Derivative)

This protocol describes the conversion of the terminal carboxylic acid to a hydroxamic acid, a key step for enhancing HDAC inhibitory activity.[5]

-

Rationale: This two-step, one-pot procedure first activates the carboxylic acid with Ethyl Chloroformate (a common and cost-effective activating agent) to form a mixed anhydride. Triethylamine (TEA) is used as a base to neutralize the HCl generated. The subsequent addition of hydroxylamine displaces the activated group to form the final hydroxamic acid.

-

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-